molecular formula C44H70N12O11S2 B14324905 Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- CAS No. 106128-84-1

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-

Cat. No.: B14324905
CAS No.: 106128-84-1
M. Wt: 1007.2 g/mol
InChI Key: BBVOEYWBXSEVSR-VEIIYQESSA-N
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Description

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a cyclic nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The synthetic analog, Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)-, has been designed to mimic the effects of natural oxytocin while potentially offering enhanced stability or specificity for certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed. Quality control measures, including mass spectrometry and amino acid analysis, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids. These products can have different biological activities and stability profiles .

Scientific Research Applications

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- has a wide range of scientific research applications:

Mechanism of Action

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. This leads to an increase in intracellular calcium levels, which triggers various cellular responses, including muscle contraction and neurotransmitter release. The primary molecular targets are the oxytocin receptors located in the uterus, mammary glands, and brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, pen(1)-(4-mephe)(2)-thr(4)-orn(8)- is unique due to its specific amino acid substitutions, which may confer enhanced stability, receptor specificity, or altered biological activity compared to natural oxytocin and other analogs. These modifications can make it a valuable tool for research and therapeutic applications .

Properties

CAS No.

106128-84-1

Molecular Formula

C44H70N12O11S2

Molecular Weight

1007.2 g/mol

IUPAC Name

N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H70N12O11S2/c1-7-23(3)33-40(64)55-34(24(4)57)41(65)51-28(19-31(46)58)37(61)53-29(43(67)56-17-9-11-30(56)39(63)50-26(10-8-16-45)36(60)49-20-32(47)59)21-68-69-44(5,6)35(48)42(66)52-27(38(62)54-33)18-25-14-12-22(2)13-15-25/h12-15,23-24,26-30,33-35,57H,7-11,16-21,45,48H2,1-6H3,(H2,46,58)(H2,47,59)(H,49,60)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,62)(H,55,64)/t23-,24+,26-,27-,28-,29-,30?,33?,34-,35+/m0/s1

InChI Key

BBVOEYWBXSEVSR-VEIIYQESSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Origin of Product

United States

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